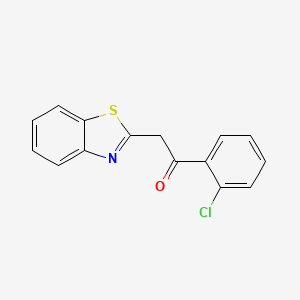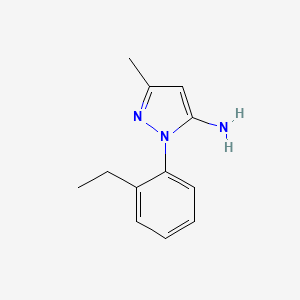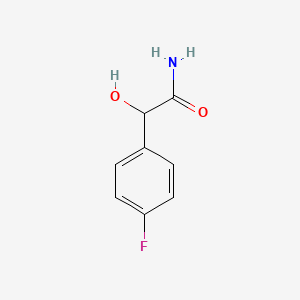
4-Ethyl-4-phenyl-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4-phenyl-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reduction of N-Boc-L-phenylglycine using a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions . This method avoids the use of cytotoxic reagents, making it environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions involving 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield, purity, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-4-phenyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-alkyl or O-alkyl oxazolidinones.
Applications De Recherche Scientifique
4-Ethyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions and Michael additions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4-phenyl-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates stereoselective transformations by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of a stable imide intermediate, which enhances the selectivity of the reaction .
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency against resistant bacterial strains.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness: 4-Ethyl-4-phenyl-oxazolidin-2-one is unique due to its specific substituents at the 4-position, which confer distinct stereochemical properties. This makes it particularly valuable as a chiral auxiliary in organic synthesis, offering high selectivity and efficiency in various transformations .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-ethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-14-10(13)12-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Clé InChI |
VXDWPEZDUPCGTM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)


![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)




